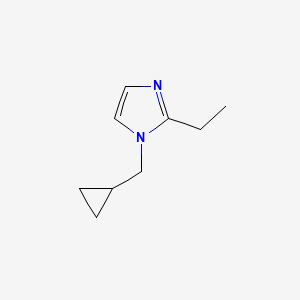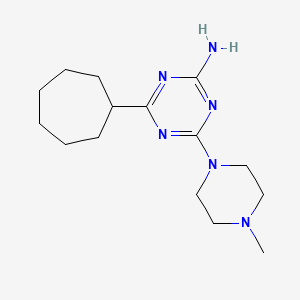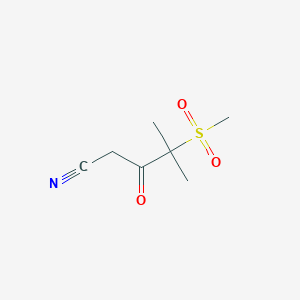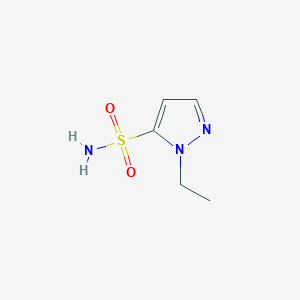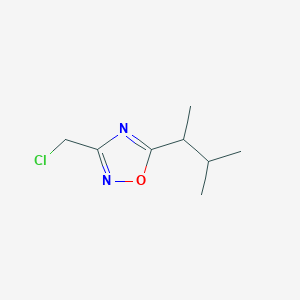![molecular formula C8H8N4 B6615944 3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine CAS No. 1242188-21-1](/img/structure/B6615944.png)
3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine
Descripción general
Descripción
3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a triazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine typically involves the reaction of pyridine derivatives with triazole precursors. One common method is the “click” reaction, which is a copper-catalyzed azide-alkyne cycloaddition. This reaction is known for its high efficiency and selectivity, producing the triazole ring in a single step .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale “click” reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of copper catalysts, appropriate solvents, and controlled temperatures to optimize the reaction rate and product formation .
Análisis De Reacciones Químicas
Types of Reactions
3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce various reduced nitrogen heterocycles .
Aplicaciones Científicas De Investigación
3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: It is investigated for its anticancer, antifungal, and antibacterial properties.
Industry: The compound is used in the synthesis of advanced materials, including polymers and dendrimers.
Mecanismo De Acción
The mechanism of action of 3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine involves its interaction with various molecular targets. In medicinal applications, it can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The triazole ring is known to enhance binding affinity and selectivity towards specific biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-1,2,4-triazol-3-yl)pyridine
- 2-(1H-1,2,4-triazol-5-yl)pyridine
- 2-(1H-1,2,3-triazol-4-yl)pyridine
Uniqueness
3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other triazole-pyridine derivatives, it offers different reactivity and binding characteristics, making it valuable for specific applications in coordination chemistry and medicinal chemistry .
Propiedades
IUPAC Name |
3-(1,2,4-triazol-1-ylmethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-2-8(4-9-3-1)5-12-7-10-6-11-12/h1-4,6-7H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORQSJPVIZBFPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1-(1-benzofuran-2-yl)ethylidene]amino}urea](/img/structure/B6615867.png)
![3-[(3-Pyridinyl)methylene]indolin-2-one](/img/structure/B6615875.png)
![1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]ethan-1-ol](/img/structure/B6615879.png)
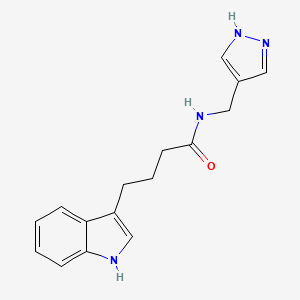
![4-[(4-Ethylbenzoyl)amino]cyclohexanecarboxylic acid](/img/structure/B6615904.png)

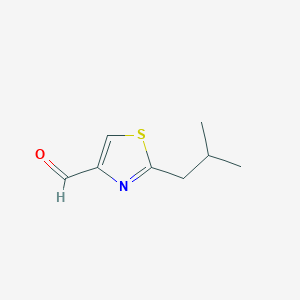
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid](/img/structure/B6615926.png)
